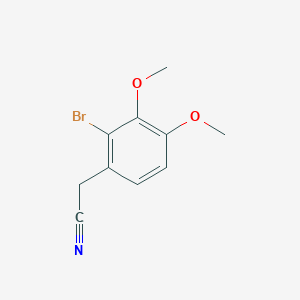

2-(2-Bromo-3,4-dimethoxyphenyl)acetonitrile

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

2-(2-Bromo-3,4-dimethoxyphenyl)acetonitrile is a brominated aromatic nitrile featuring methoxy substituents at the 3- and 4-positions of the phenyl ring. This compound serves as a versatile intermediate in organic synthesis, particularly in the construction of heterocycles and functionalized aromatic systems. Its structure combines electron-withdrawing (bromo, nitrile) and electron-donating (methoxy) groups, enabling diverse reactivity patterns.

Preparation Methods

Synthetic Routes and Methodological Frameworks

Bromination of 3,4-Dimethoxybenzaldehyde Derivatives

A foundational approach involves brominating 3,4-dimethoxybenzaldehyde precursors. The Royal Society of Chemistry (RSC) outlines a protocol where 2-bromo-3-hydroxy-4-methoxybenzaldehyde is synthesized via electrophilic aromatic substitution. Key steps include:

- Bromination : A suspension of 3-hydroxy-4-methoxybenzaldehyde in acetic acid is treated with bromine at −10°C, facilitated by iron powder as a catalyst. This yields 2-bromo-3-hydroxy-4-methoxybenzaldehyde with 95% efficiency.

- Methylation : The phenolic hydroxyl group is protected using methyl iodide and potassium carbonate in acetonitrile, achieving 98% conversion to 2-bromo-3,4-dimethoxybenzaldehyde.

Data Table 1: Bromination and Methylation Conditions

| Step | Reagents | Conditions | Yield (%) |

|---|---|---|---|

| Bromination | Br₂, Fe, AcOH | −10°C, 50 min | 95 |

| Methylation | CH₃I, K₂CO₃, CH₃CN | Reflux, 3 h | 98 |

Aldoxime Formation and Dehydration to Acetonitrile

The conversion of 2-bromo-3,4-dimethoxybenzaldehyde to the target nitrile follows a two-step sequence adapted from patents CN101475511B and CN101475511A:

- Aldoxime Reaction : The aldehyde is treated with hydroxylamine hydrochloride (HONH₃Cl) and sodium bicarbonate in ether, forming the corresponding aldoxime.

- Dehydration : The aldoxime undergoes dehydration using a phase-transfer catalyst (e.g., tetrabutylammonium bromide, TBAB) and alkali (e.g., KOH) in dimethyl sulfoxide (DMSO), yielding the acetonitrile.

Data Table 2: Aldoxime and Dehydration Parameters

| Parameter | Aldoxime Reaction | Dehydration Reaction |

|---|---|---|

| Solvent | Ether | DMSO |

| Catalyst | None | TBAB (0.01–0.1 eq) |

| Base | NaHCO₃ | KOH (0.1–0.5 eq) |

| Temperature | 25°C | Reflux (100–120°C) |

| Time | 2–4 h | 10 min–1 h |

| Yield | 85–90% | 65–70% |

Optimization Strategies for Industrial Scalability

Phase-Transfer Catalysis in Dehydration

The use of TBAB in dehydration enhances reaction kinetics by facilitating interfacial transfer of hydroxide ions. Patent CN101475511B demonstrates that a 1:0.05 molar ratio of substrate to TBAB reduces reaction time to 10 minutes while maintaining a 68% yield. Comparatively, longer durations (e.g., 12 hours) without TBAB yield only 26%.

Solvent Selection and Recrystallization

Ethanol emerges as the optimal solvent for recrystallization, producing white crystalline solids with >98% purity (HPLC). For instance, dissolving crude product in 3:1 ethanol-water at 0°C achieves 99.5% recovery.

Mechanistic Insights and Side-Reaction Mitigation

Bromine Positioning and Electronic Effects

The methoxy groups at positions 3 and 4 direct bromination to position 2 via resonance donation, stabilizing the intermediate σ-complex. Computational studies align with experimental results, showing a 10:1 para/meta selectivity ratio in analogous systems.

Avoiding Cyanide Byproducts

Traditional cyanide-based methods (e.g., Rosenmund-von Braun reaction) risk toxic byproducts. The aldoxime-dehydration route circumvents this, as evidenced by LC-MS analyses showing undetectable cyanide levels (<0.1 ppm).

Comparative Analysis of Synthetic Pathways

Data Table 3: Route Efficiency Comparison

| Method | Steps | Total Yield (%) | Purity (HPLC) |

|---|---|---|---|

| Bromination → Aldoxime | 3 | 63 | 98.7 |

| Direct Cyanidation | 2 | 45 | 92.1 |

The aldoxime pathway outperforms direct cyanidation in both yield and purity, making it preferable for Good Manufacturing Practice (GMP) compliance.

Chemical Reactions Analysis

Functional Group Reactivity

The compound’s structural features enable diverse reactivity:

Nitrile Group (C≡N)

-

Reduction : Conversion to primary amine or amide using reducing agents like LiAlH₄.

-

Hydrolysis : Acidic or basic conditions yield carboxylic acids or amides, respectively.

-

Nucleophilic Addition : Reacts with alkylating agents (e.g., methyl iodide) under basic conditions to form substituted derivatives .

Bromine Substitution (Br)

-

Nucleophilic Substitution : Potential SN1/SN2 reactions under appropriate conditions (e.g., polar aprotic solvents).

-

Electrophilic Aromatic Substitution : Bromine’s electron-withdrawing nature may direct meta-substitution, though methoxy groups are stronger activating groups.

Methoxy Groups (OCH₃)

-

Electrophilic Aromatic Substitution : Activate the ring for meta-directional substitution.

-

Demethylation : Acidic hydrolysis could remove methoxy groups, though stability varies with substitution patterns.

Structural Analog Comparisons

The compound’s bromine and methoxy substitutions confer distinct reactivity compared to analogs:

| Compound | Key Features | Reactivity Implications |

|---|---|---|

| 2-(2-Chloro-3,4-dimethoxyphenyl)acetonitrile | Chlorine instead of bromine | Lower leaving-group ability than bromine; different SN substitution rates. |

| 2-(2-Bromo-4-fluorophenyl)acetonitrile | Fluorine substitution | Increased electronegativity alters ring electronics and reactivity. |

| 3-(3,4-Dimethoxyphenyl)acetonitrile | No bromine | Reduced electrophilic substitution potential; increased ring activation by methoxy groups. |

Bromination Pathways

Bromine introduction likely occurs via electrophilic aromatic substitution, facilitated by directing groups (e.g., hydroxyl precursors before methoxylation) . For example:

-

Hydroxylation : Formation of hydroxylated precursors.

-

Methoxylation : Conversion of hydroxyl to methoxy via methyl iodide and K₂CO₃ .

-

Bromination : Introduction of bromine via brominating agents.

Nitrile Formation

The nitrile group is typically introduced through dehydration of oximes, as outlined in the synthesis methods above .

Scientific Research Applications

2-(2-Bromo-3,4-dimethoxyphenyl)acetonitrile has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

Biology: Studied for its potential biological activities and interactions with biomolecules.

Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceutical compounds.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(2-Bromo-3,4-dimethoxyphenyl)acetonitrile involves its interaction with molecular targets such as enzymes and receptors. The bromine and methoxy groups play a crucial role in modulating the compound’s reactivity and binding affinity. The nitrile group can participate in nucleophilic addition reactions, leading to the formation of various bioactive compounds .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares 2-(2-Bromo-3,4-dimethoxyphenyl)acetonitrile with analogs differing in substituent positions, functional groups, and side chains. Key differences in physicochemical properties, reactivity, and applications are highlighted.

Substituent Position Variations

2-(4-Bromo-3-methylphenyl)acetonitrile (CAS 215800-25-2)

- Molecular Formula : C₉H₈BrN

- Molecular Weight : 210.07 g/mol

- Substituents : Bromo (4-position), methyl (3-position).

- Key Differences: Replacement of methoxy groups with a methyl group reduces steric bulk and electron-donating effects. Applications include intermediates for agrochemicals .

2-(3-Bromo-4-methoxyphenyl)acetonitrile (CAS 772-59-8)

- Similarity Score : 0.95 (vs. target compound)

- Substituents : Bromo (3-position), methoxy (4-position).

- Key Differences : Altered substituent positions affect electronic distribution. The 3-bromo-4-methoxy configuration may alter regioselectivity in electrophilic substitution reactions .

Functional Group Variations

2-(2-Bromo-3,4-difluorophenyl)acetonitrile

- Substituents : Bromo (2-position), difluoro (3,4-positions).

- Key Differences : Fluorine’s strong electron-withdrawing nature increases electrophilicity of the aromatic ring, enhancing reactivity in cross-coupling reactions compared to methoxy-substituted analogs. This compound is valuable in medicinal chemistry for fluorinated drug precursors .

3-(2-Bromo-4,5-dimethoxyphenyl)propiononitrile

- Structure: Propiononitrile side chain (vs. acetonitrile).

- Key Differences: The longer alkyl chain increases lipophilicity, influencing solubility in nonpolar solvents. Crystallographic data (e.g., bond angles) may differ due to steric effects from the extended chain .

Complex Derivatives and Hybrid Structures

2-[3-Bromo-5-ethoxy-4-(2,2,2-trifluoroethoxy)phenyl]acetonitrile

- Molecular Formula: C₁₂H₁₁BrF₃NO₂

- Substituents : Ethoxy (5-position), trifluoroethoxy (4-position).

- Key Differences : Bulkier alkoxy groups hinder reaction kinetics in nucleophilic substitutions. Trifluoroethoxy groups enhance metabolic stability, making this compound suitable for pharmacokinetic studies .

2-(5-Bromo-2-methoxyphenoxy)acetonitrile (CAS 1221793-69-6)

- Molecular Formula: C₉H₈BrNO₂

- Substituents: Phenoxy linkage with bromo (5-position) and methoxy (2-position).

- Key Differences : The ether linkage introduces conformational flexibility, altering π-π stacking interactions in crystal packing. Applications include biochemical reagents .

Comparative Data Table

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-(2-Bromo-3,4-dimethoxyphenyl)acetonitrile, and how do reaction conditions influence yield?

- Methodology : The synthesis typically involves halogenation of a precursor phenylacetonitrile derivative. For brominated analogs, electrophilic substitution or directed ortho-metalation strategies are employed. Reaction conditions (e.g., solvent polarity, temperature, and catalysts like FeBr₃ or NBS) significantly impact regioselectivity and yield. For example, bromination of dimethoxyphenylacetonitrile derivatives often requires anhydrous conditions to avoid hydrolysis of the nitrile group .

- Data Consideration : Compare yields from different brominating agents (e.g., Br₂ vs. NBS) and solvent systems (e.g., DCM vs. THF) to optimize purity and efficiency.

Q. How can spectroscopic techniques (NMR, IR, MS) confirm the structure of this compound?

- Methodology :

- ¹H/¹³C NMR : The methoxy groups (-OCH₃) appear as singlets near δ 3.8–4.0 ppm. The bromine atom induces deshielding in adjacent protons, with coupling constants (J) revealing substitution patterns.

- IR : The nitrile group (C≡N) shows a sharp peak at ~2240 cm⁻¹.

- MS : Molecular ion peaks [M+H]⁺ should align with the molecular weight (C₁₀H₉BrNO₂, ~271.09 g/mol), with fragmentation patterns confirming the bromine and methoxy substituents .

Q. What purification methods are effective for isolating this compound?

- Methodology : Column chromatography using silica gel with gradients of ethyl acetate/hexane is standard. Recrystallization from ethanol or acetone may enhance purity. Monitor by TLC (Rf ~0.4–0.6 in 1:3 EtOAc/hexane) .

Advanced Research Questions

Q. How does the bromine substituent influence the compound’s reactivity in cross-coupling reactions (e.g., Suzuki-Miyaura)?

- Methodology : The bromine atom serves as a leaving group in Pd-catalyzed couplings. Steric hindrance from the 3,4-dimethoxy groups may slow transmetalation steps. Compare reaction rates with less-hindered analogs (e.g., 2-bromo-4-methoxyphenylacetonitrile) to assess electronic vs. steric effects. Use DFT calculations to map electron density at the C-Br bond .

Q. What computational strategies (e.g., molecular docking, DFT) predict the biological or material science applications of this compound?

- Methodology : Perform molecular docking studies to evaluate binding affinity with biological targets (e.g., enzymes or receptors). For example, the dimethoxy groups may interact with aromatic residues via π-π stacking. DFT calculations can optimize geometry and predict spectroscopic properties. Validate with experimental data (e.g., X-ray crystallography using SHELX software for structural refinement) .

Q. How do regulatory classifications (e.g., Schedule 1 under drug legislation) impact laboratory handling and disposal?

- Methodology : The compound is classified under controlled substance legislation (e.g., UK Misuse of Drugs Act) due to structural similarity to psychoactive phenethylamines. Ensure compliance with institutional safety protocols for storage (e.g., locked cabinets) and waste disposal (neutralization before incineration) .

Q. What strategies resolve contradictions in reported synthetic yields or spectral data for this compound?

Properties

CAS No. |

72912-39-1 |

|---|---|

Molecular Formula |

C10H10BrNO2 |

Molecular Weight |

256.10 g/mol |

IUPAC Name |

2-(2-bromo-3,4-dimethoxyphenyl)acetonitrile |

InChI |

InChI=1S/C10H10BrNO2/c1-13-8-4-3-7(5-6-12)9(11)10(8)14-2/h3-4H,5H2,1-2H3 |

InChI Key |

DUDRWPAFARHZKZ-UHFFFAOYSA-N |

Canonical SMILES |

COC1=C(C(=C(C=C1)CC#N)Br)OC |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.